molecular formula C19H16O3S B14263156 Triphenylsulfanium hydrogen carbonate CAS No. 136803-27-5

Triphenylsulfanium hydrogen carbonate

Cat. No.: B14263156
CAS No.: 136803-27-5
M. Wt: 324.4 g/mol
InChI Key: HQTAWELDMLCJKR-UHFFFAOYSA-M
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Description

Significance of Triarylsulfonium Cations in Contemporary Organic and Materials Chemistry

Triarylsulfonium cations are of significant interest due to their utility as photoacid generators (PAGs). spiedigitallibrary.orgresearchgate.netrsc.org Upon exposure to ultraviolet (UV) radiation, these compounds undergo photolysis to generate a strong Brønsted acid, which can then catalyze a variety of chemical transformations. This property is particularly valuable in photolithography, where the acid-catalyzed reactions are used to create intricate patterns in photoresists for the fabrication of microelectronics. nih.gov The efficiency of acid generation and the thermal stability of the parent salt are critical parameters that are influenced by the specific structure of the triarylsulfonium cation. rsc.org

In materials chemistry, triarylsulfonium salts are employed as initiators for cationic polymerization. rsc.orgresearchgate.net The photogenerated acid can initiate the polymerization of various monomers, such as epoxides and vinyl ethers, to produce high-performance polymers with applications in coatings, adhesives, and 3D printing. nih.govrsc.org The choice of the triarylsulfonium salt can influence the kinetics of polymerization and the properties of the resulting polymer. rsc.org Furthermore, the development of triarylsulfonium salts with enhanced alkaline stability is a key area of research for their application in anion exchange membranes for fuel cells and water splitting technologies. acs.orgnih.gov

Overview of Triphenylsulfonium (B1202918) Systems in Academic Investigations

Academic research on triphenylsulfonium systems has explored a wide range of applications, from their fundamental photochemical properties to their use in complex catalytic systems. acs.org Studies have focused on the synthesis of novel triphenylsulfonium salts with different counterions to modulate their solubility, thermal stability, and photoreactivity. nih.govgoogle.com For instance, salts with hexafluorophosphate (B91526) or hexafluoroantimonate anions are commonly used due to their high efficiency in generating strong acids. researchgate.netrsc.org

The catalytic activity of triphenylsulfonium salts extends beyond photoinitiation. They have been investigated as catalysts for various organic reactions, where the triphenylsulfonium cation can act as a Lewis acid or facilitate single-electron transfer processes. nih.gov The synthesis of these salts has also been a subject of extensive research, with methods such as the Friedel-Crafts reaction of diaryl sulfoxides being developed to access sterically demanding triarylsulfonium cations. acs.orgnih.gov

Unique Aspects of Triphenylsulfanium Hydrogen Carbonate within Sulfonium (B1226848) Chemistry

This compound, with the chemical formula [ (C₆H₅)₃S ]⁺[HCO₃]⁻, is a specific salt within the broader family of triphenylsulfonium compounds. nih.gov While much of the research has focused on triphenylsulfonium salts with non-nucleophilic anions, the presence of the hydrogen carbonate anion in this particular salt introduces unique chemical characteristics.

The hydrogen carbonate anion is the conjugate base of carbonic acid and is known to be a weak base. This property suggests that this compound might be less aggressive as a photoacid generator compared to its counterparts with superacid-generating anions. However, upon photolysis and subsequent protonation of the hydrogen carbonate, it would generate carbonic acid, which is unstable and can decompose to water and carbon dioxide. This decomposition pathway could be advantageous in certain applications where the byproducts of the reaction need to be benign and volatile.

The basic nature of the hydrogen carbonate anion could also play a role in the stability and reactivity of the triphenylsulfonium cation itself. It might influence the shelf-life of formulations containing this salt and could potentially participate in acid-base equilibria in solution. The specific properties and applications of this compound are an area that warrants further investigation to fully understand its potential within the diverse landscape of sulfonium chemistry.

Data Tables

Table 1: Properties of this compound

PropertyValue
IUPAC Namehydrogen carbonate;triphenylsulfanium
Molecular FormulaC₁₉H₁₆O₃S
Molecular Weight324.4 g/mol nih.gov
CAS Number136803-27-5
Parent CationTriphenylsulfonium
Component AnionHydrogen Carbonate (Bicarbonate)

Table 2: Comparison of Common Anions in Triphenylsulfonium Salts

AnionChemical FormulaAcidity of Conjugate AcidKey Features
HexafluorophosphatePF₆⁻Superacid (HPF₆)High photoacid generating efficiency, good thermal stability. rsc.org
HexafluoroantimonateSbF₆⁻Superacid (HSbF₆)Very high photoacid generating efficiency. researchgate.net
ChlorideCl⁻Strong Acid (HCl)Simple, readily available.
Perchlorate (B79767)ClO₄⁻Strong Acid (HClO₄)Oxidizing properties. nih.gov
Hydrogen Carbonate HCO₃⁻ Weak Acid (H₂CO₃) Generates unstable acid that decomposes to H₂O and CO₂.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

136803-27-5

Molecular Formula

C19H16O3S

Molecular Weight

324.4 g/mol

IUPAC Name

hydrogen carbonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1

InChI Key

HQTAWELDMLCJKR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-]

Origin of Product

United States

Methodologies for Synthesis and Precursor Chemistry of Triphenylsulfanium Hydrogen Carbonate

General Synthetic Routes to Triphenylsulfonium (B1202918) Salts

The creation of the triphenylsulfonium cation is the foundational step in synthesizing its various salts. Several general routes have been established in the chemical literature, providing access to precursor compounds like triphenylsulfonium halides.

One of the fundamental approaches to forming sulfonium (B1226848) salts involves the direct alkylation of a thioether, which acts as a nucleophile. pearson.com In the context of triphenylsulfonium salts, this pathway is less direct for creating the core cation itself but is a principal method for synthesizing a wide array of other S-alkyl sulfonium salts. nih.gov The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com For instance, dialkyl or diaryl sulfides can be efficiently alkylated by reacting them with potent alkylating agents such as alkyl iodides or triflates. nih.gov The sulfide's sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming the sulfonium cation. pearson.com

Table 1: Examples of Thioether Alkylation for Sulfonium Salt Synthesis

Nucleophile Electrophile/Alkylating Agent Resulting Cation Typical Leaving Group
Dialkyl sulfide (B99878) (R₂S) Alkyl iodide (R'-I) Trialkylsulfonium (R₂R'S⁺) Iodide (I⁻)
Diaryl sulfide (Ar₂S) Alkyl triflate (R-OTf) Alkyldiarylsulfonium (Ar₂RS⁺) Triflate (OTf⁻)
Thioanisole Methyl iodide Dimethylphenylsulfonium Iodide (I⁻)

Alternative strategies often employ aromatic compounds and sulfoxides in the presence of strong acids or other electrophilic promoters. The Friedel-Crafts reaction, for example, has been successfully applied to synthesize triarylsulfonium salts, even those with sterically demanding substituents. acs.org This method typically involves the reaction of a diaryl sulfoxide (B87167) with an aromatic compound in the presence of a strong acid catalyst. acs.org

Another advanced strategy involves the reaction of diaryl sulfides or sulfoxides with arynes. acs.org Arynes, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, are highly reactive electrophilic intermediates. Diaryl sulfoxides have been shown to give higher yields of the corresponding triarylsulfonium salts in these reactions compared to diaryl sulfides. acs.org

A widely used and effective method for synthesizing triphenylsulfonium salts involves the reaction of diphenyl sulfoxide with a Grignard reagent, such as phenylmagnesium chloride or bromide. chemicalbook.comgoogle.com In this process, the triphenylsulfonium cation is generated in situ. The reaction is typically carried out by adding the Grignard reagent to a solution of diphenyl sulfoxide, often in the presence of a silylating agent like trimethylsilyl (B98337) chloride, at low temperatures. chemicalbook.com The intermediate is then quenched and acidified to yield an aqueous solution of the triphenylsulfonium salt, commonly the chloride or bromide salt depending on the reagents used. chemicalbook.comgoogle.com This method avoids the isolation of unstable intermediates and provides a direct route to key precursors for subsequent anion exchange reactions. chemicalbook.com

Table 2: Synthesis of Triphenylsulfonium Chloride via Grignard Reaction

Starting Material 1 Starting Material 2 Key Reagent(s) Solvent(s) Product
Diphenyl sulfoxide Phenylmagnesium chloride Trimethylsilyl chloride, Hydrochloric acid Dichloroethane, Tetrahydrofuran (THF) Triphenylsulfonium chloride chemicalbook.com
Diphenyl sulfoxide Phenylmagnesium bromide - - Triphenylsulfonium bromide google.com

Targeted Synthesis and Anion Exchange Protocols for Triphenylsulfanium Hydrogen Carbonate

Once a stable triphenylsulfonium salt precursor, such as triphenylsulfonium chloride, is obtained, the target compound, this compound, can be synthesized through anion exchange.

Anion metathesis, or salt exchange, is a common and versatile method for preparing a wide variety of triphenylsulfonium salts with different counterions. google.comnih.gov The process involves dissolving a precursor salt, such as triphenylsulfonium chloride or bromide, in a suitable solvent and adding a salt or an acid containing the desired new anion. google.comnih.gov The exchange is often driven by the precipitation of an insoluble inorganic salt (e.g., sodium chloride) or by using an excess of the new acid. nih.gov

For example, triphenylsulfonium chloride can be converted to triphenylsulfonium perchlorate (B79767) or triphenylsulfonium hexafluorophosphate (B91526) by reacting it with perchloric acid or hexafluorophosphoric acid, respectively. nih.gov Similarly, reacting triphenylsulfonium bromide with salts like sodium hexafluoroantimonate or ammonium (B1175870) hexafluorophosphate in a solvent like acetone (B3395972) or acetonitrile (B52724) yields the corresponding triphenylsulfonium hexafluoroantimonate or hexafluorophosphate salt. google.com

Following this established principle, this compound can be prepared by reacting an aqueous solution of triphenylsulfonium chloride or another suitable precursor with a source of bicarbonate ions, such as sodium bicarbonate or potassium bicarbonate. The reaction would proceed as follows:

(C₆H₅)₃S⁺Cl⁻ + NaHCO₃ → (C₆H₅)₃S⁺HCO₃⁻ + NaCl

Table 3: Examples of Anion Metathesis from Triphenylsulfonium Halide Precursors

Precursor Salt Reagent Solvent Resulting Salt Reference
Triphenylsulfonium chloride Perchloric acid (HClO₄) Methanol Triphenylsulfonium perchlorate nih.gov
Triphenylsulfonium chloride Hexafluorophosphoric acid (HPF₆) Methanol Triphenylsulfonium hexafluorophosphate nih.gov
Triphenylsulfonium bromide Sodium hexafluoroantimonate (NaSbF₆) Acetone Triphenylsulfonium hexafluoroantimonate google.com
Triphenylsulfonium bromide Ammonium hexafluorophosphate (NH₄PF₆) Acetonitrile Triphenylsulfonium hexafluorophosphate google.com

The choice of bicarbonate (hydrogen carbonate) as a counterion introduces specific considerations into the synthetic design. The bicarbonate anion is the conjugate base of carbonic acid and is known to participate in hydrogen bonding. nih.gov The interaction between the triphenylsulfonium cation and the bicarbonate anion is primarily electrostatic, stemming from their opposite charges. nih.gov However, non-covalent interactions, particularly hydrogen bonds between the bicarbonate anion and the catalyst or other species in solution, can play a significant stabilizing role. nih.gov

In synthetic protocols, the relative basicity of bicarbonate must be considered. While not a strong base, it can influence the pH of the reaction medium, which could affect the stability of the sulfonium salt, particularly under heated conditions. The synthesis is typically performed in aqueous or mixed-aqueous solutions where the bicarbonate salt is soluble and can readily exchange with the initial halide anion. The isolation of the final this compound product would likely involve crystallization or careful removal of the solvent, taking into account the thermal lability of the bicarbonate ion, which can decompose to carbonate, water, and carbon dioxide.

Preparation of Substituted Triphenylsulfonium Analogs for Structure-Reactivity Studies

The synthesis of substituted triphenylsulfonium analogs is fundamental for investigating structure-reactivity relationships, which elucidate how modifications to the molecular structure influence the chemical behavior of the compound. Research in this area often focuses on introducing sterically demanding or electronically distinct substituents to the aryl rings of the sulfonium cation. These modifications allow for a systematic study of their effects on properties such as thermal stability, alkaline stability, and photochemical reactivity. nih.govibm.com Two prominent methods for synthesizing these tailored analogs are through reactions involving aryne intermediates and through Friedel-Crafts reactions. acs.org

Synthesis via Aryne Intermediates

One effective strategy for preparing triarylsulfonium (TAS) salts involves the reaction of diaryl sulfides or sulfoxides with arynes generated in situ. nih.govacs.org This method has been successfully employed to produce a variety of substituted triphenylsulfonium trifluoromethanesulfonates (TAS•OTf). In a typical procedure, an aryne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, is treated with a fluoride (B91410) source like cesium fluoride to generate the highly reactive aryne intermediate. This intermediate is then trapped by a diaryl sulfide or sulfoxide to form the desired triarylsulfonium salt. nih.gov

Research findings indicate that diaryl sulfoxides generally provide higher yields of the target sulfonium salts compared to the corresponding diaryl sulfides. acs.org The steric hindrance of the substituents on the diaryl sulfide has a significant impact on the reaction's success. For instance, while diaryl sulfides with less demanding substituents react smoothly to produce the corresponding sulfonium salts in good to excellent yields, sulfides with bulky groups like dimesityl substituents may fail to yield any product. nih.gov

The following table summarizes the results from the synthesis of various triarylsulfonium salts by the reaction of an aryne precursor with different diaryl sulfides, highlighting the influence of the substituents on the isolated yield.

Table 1. Synthesis of TAS Salts by Reaction of Arynes with Diaryl Sulfides nih.gov
Diaryl Sulfide PrecursorSubstituents (R¹, R²)Resulting Sulfonium SaltIsolated Yield
Diphenyl sulfideH, HTriphenylsulfonium trifluoromethanesulfonate94%
Bis(4-methylphenyl) sulfideCH₃, H(4-Methylphenyl)diphenylsulfonium trifluoromethanesulfonate86%
Bis(2,5-dimethylphenyl) sulfideCH₃, CH₃(2,5-Dimethylphenyl)diphenylsulfonium trifluoromethanesulfonate79%
Dimesityl sulfideMesitylNot Obtained0%

Synthesis via Friedel-Crafts Reaction

An alternative and powerful method for preparing more sterically demanding triarylsulfonium salts is the Friedel-Crafts reaction. nih.govacs.org This classic electrophilic aromatic substitution involves the reaction of a diaryl sulfoxide with an aromatic compound in the presence of a strong acid. This approach has proven particularly effective for synthesizing triarylsulfonium salts with bulky substituents that are difficult to obtain via the aryne method. acs.org

The reaction proceeds smoothly even when sterically demanding groups are present on both the diaryl sulfoxide and the reacting aromatic compound. nih.gov This robustness makes the Friedel-Crafts reaction a valuable tool for accessing a wider range of structurally diverse analogs for detailed structure-reactivity studies. For example, this method was used to successfully synthesize a highly hindered salt, bis(2,5-dimethylphenyl)mesitylsulfonium trifluoromethanesulfonate, in high yield. acs.org

The results of these synthetic efforts have been crucial for understanding the relationship between molecular structure and alkaline stability. Studies on the degradation of these analogs in basic methanolic solutions revealed that increased steric bulk around the sulfonium center significantly enhances stability. nih.gov The degradation is believed to occur via a nucleophilic ipso-substitution by the methoxide (B1231860) anion. By introducing bulky substituents, the sulfonium core is shielded from nucleophilic attack, thereby slowing the rate of decomposition. For example, bis(2,5-dimethylphenyl)mesitylsulfonium was found to be 25 times more stable than the conventional quaternary ammonium cation, benzyltrimethylammonium, under similar alkaline conditions. nih.gov

The table below presents data on the synthesis of sterically bulky triarylsulfonium salts using the Friedel-Crafts methodology.

Table 2. Synthesis of Sterically Demanding TAS Salts via Friedel-Crafts Reaction acs.org
Diaryl SulfoxideAromatic CompoundResulting Sulfonium SaltIsolated Yield
Bis(4-methylphenyl) sulfoxide1,2,4-Trimethylbenzene(4-Methylphenyl)(2,4,5-trimethylphenyl)diphenylsulfonium trifluoromethanesulfonate85%
Bis(2,5-dimethylphenyl) sulfoxideMesityleneBis(2,5-dimethylphenyl)mesitylsulfonium trifluoromethanesulfonate86%

Photochemical Reactivity Studies

The preparation of substituted analogs is also critical for investigating photochemical reaction mechanisms. Studies on the photolysis of various monosubstituted and disubstituted triphenylsulfonium salts have shown that the nature of the aryl substituent influences the decomposition pathway. ibm.com Direct irradiation of triphenylsulfonium salts typically leads to heterolytic cleavage from the singlet excited state, producing a phenyl cation and diphenyl sulfide. However, research has revealed that this process also yields rearrangement products, specifically phenylthiobiphenyls. The formation of these products and their relative yields are dependent on the substituents present on the phenyl rings, demonstrating a clear structure-reactivity relationship in the photochemical behavior of these compounds. ibm.com

Elucidation of Photochemical Reaction Mechanisms and Acid Generation Pathways

Fundamental Photolytic Pathways of Triphenylsulfonium (B1202918) Cations

Upon absorbing UV radiation, the triphenylsulfonium cation is elevated to an electronically excited state, which is inherently unstable. This instability drives the subsequent decomposition of the cation, primarily through the cleavage of a carbon-sulfur (C-S) bond. The specific nature of this bond breaking is a critical determinant of the ensuing reaction pathways and the final photoproducts.

The dissociation of the C-S bond in the excited triphenylsulfonium cation can occur through two primary mechanisms: homolytic and heterolytic cleavage. researchgate.net

Homolytic Cleavage : This process involves the symmetrical breaking of the C-S bond, where each resulting fragment retains one of the original bonding electrons. For the triphenylsulfonium cation, this pathway yields a neutral phenyl radical and a diphenylsulfinyl radical cation. researchgate.netaip.org Computational studies suggest that homolytic bond cleavage is the more likely dissociation pathway for the triphenylsulfonium cation. aip.orgresearchgate.netibm.com This pathway is particularly favored in reactions that proceed through a triplet excited state. ibm.com

Heterolytic Cleavage : In this alternative pathway, the C-S bond breaks asymmetrically, with the diphenyl sulfide (B99878) moiety retaining the entire pair of bonding electrons. This results in the formation of a positively charged phenyl cation and a neutral diphenyl sulfide molecule. researchgate.netaip.org Direct photolysis is proposed to occur from a singlet excited state, which can lead to a predominance of heterolytic cleavage, although some homolytic cleavage also occurs. ibm.comresearchgate.net

The competition between these two pathways can be influenced by the reaction environment and the specific electronic state from which the dissociation occurs. ibm.com The resulting fragments can then either react with each other within the initial solvent "cage" or diffuse apart to become "escape" products. researchgate.nettandfonline.comtandfonline.com

The photochemical behavior of the triphenylsulfonium cation is intrinsically linked to its electronically excited states. When the cation absorbs a photon, it is promoted from its ground state to an excited singlet state (S₁). libretexts.org From this state, the molecule can either dissociate directly or undergo intersystem crossing to a triplet excited state (T₁). ibm.comlibretexts.org

Direct irradiation typically populates the singlet excited state, from which both heterolytic and homolytic cleavage can occur. ibm.comresearchgate.net In contrast, photosensitization can be used to populate the triplet state. researchgate.net The triplet excited state of the sulfonium (B1226848) salt is described as labile, leading specifically to a triplet geminate radical pair through homolytic cleavage. ibm.comibm.com Because the transition from a singlet to a triplet state (or vice versa) is generally improbable, the triplet state has a significantly longer lifetime. libretexts.org This extended lifetime allows more time for chemical reactions, such as bond cleavage, to take place. Studies using acetone (B3395972) as a sensitizer (B1316253) have shown that the reaction proceeds via the triplet excited state, which dissociates to give a triplet diphenylsulfinyl radical cation-phenyl radical pair that subsequently undergoes escape reactions. researchgate.net

The C-S bond cleavage, whether homolytic or heterolytic, produces highly reactive transient intermediates that dictate the subsequent formation of products.

Via Heterolytic Cleavage : This pathway forms a phenyl cation and diphenyl sulfide . researchgate.net

Via Homolytic Cleavage : This pathway forms a phenyl radical and a diphenylsulfinyl radical cation . researchgate.net

These intermediates are initially formed in close proximity within a "solvent cage." They can either recombine within this cage or diffuse away to react with the surrounding medium. tandfonline.comtandfonline.com

In-cage Reactions : The recombination of the initially formed fragments can lead to rearrangement products. For instance, the phenyl radical and diphenylsulfinyl radical cation can recombine to form phenylthiobiphenyls. ibm.comresearchgate.net

Cage-escape Reactions : If the intermediates diffuse out of the solvent cage, they can react with solvent molecules or other species. The phenyl radical can abstract a hydrogen atom from the solvent to form benzene (B151609), while the diphenylsulfinyl radical cation is a key precursor to acid formation. ibm.commdpi.com The primary cage-escape product is diphenyl sulfide. researchgate.nettandfonline.comtandfonline.com

Flash photolysis studies have been instrumental in observing these short-lived transient species and elucidating their reaction pathways. researchgate.netresearchgate.net

Mechanism of Brønsted Acid Generation from Photolysis

The ultimate purpose of employing triphenylsulfonium salts in many applications is the generation of a strong Brønsted acid (H⁺). This acid is not a primary photoproduct but is formed through the subsequent reactions of the transient intermediates.

The generation of the Brønsted acid is primarily understood to proceed from the intermediates formed during photolysis. A widely accepted mechanism involves the diphenylsulfinyl radical cation, formed from homolytic cleavage, abstracting a hydrogen atom from a suitable hydrogen donor (represented as RH), such as a solvent molecule or a polymer in the matrix. mdpi.com This hydrogen abstraction step produces a protonated diphenyl sulfide, which then readily releases a proton (H⁺) to generate the Brønsted acid. mdpi.com

The efficiency of this process is quantified by the quantum yield of photoacid generation (Φacid), which is the number of acid molecules produced per photon absorbed. This value is a critical parameter for applications like photolithography. The quantum yield for triphenylsulfonium salts can be quite high, though it is dependent on factors such as the specific salt, the surrounding environment, and the irradiation wavelength. mdpi.com For example, some studies have reported quantum yields for various onium salts to be in the range of 0.23 to 0.85, while others have found values between 0.01 and 0.4 for newly synthesized sulfonium PAGs. researchgate.netrsc.orgresearchgate.net

Photoacid Generator (PAG)Wavelength (nm)Quantum Yield (ΦH+)
PI-EtO3650.65
PI-EtO4250.20
PI-CF33650.60
PI-CF34250.31
PAG-P-0.58
PAG-PS-0.50
PAG-SP-0.48
PAG-S-0.32
This table presents selected quantum yields of photoacid generation for different sulfonium salt-based photoinitiators upon irradiation, illustrating the influence of molecular structure and wavelength. Data sourced from mdpi.com.

The most significant role of the counterion is determining the strength of the photogenerated acid. wikipedia.org The proton released from the photochemical reactions associates with the available counterion. If the counterion is the conjugate base of a strong acid, such as triflate (CF₃SO₃⁻) or hexafluoroantimonate (SbF₆⁻), the resulting photogenerated acid will be a superacid. wikipedia.org

In the case of triphenylsulfanium hydrogen carbonate , the counterion is the hydrogen carbonate anion (HCO₃⁻). As the hydrogen carbonate ion is the conjugate base of the relatively weak carbonic acid, the resulting photogenerated acid would be carbonic acid itself. nih.gov This is a significantly weaker acid compared to the superacids generated from salts with non-coordinating anions like triflate. This difference in acidity would have profound implications for any acid-catalyzed reactions intended to follow the photolysis step.

Characterization of Photoproducts and Reaction Intermediates in Solution and Solid State

The photolysis of the triphenylsulfanium (TPS) cation, the photoactive component of this compound, proceeds via complex pathways that are highly dependent on the surrounding environment. Upon absorption of ultraviolet light, the TPS cation is promoted to an excited singlet state, which then undergoes cleavage of a carbon-sulfur bond. ibm.comosti.gov This initial fragmentation leads to the formation of key intermediates that dictate the final product distribution. ibm.com

The decomposition of the excited triphenylsulfanium cation results in two primary classes of photoproducts: phenylthiobiphenyls and diphenyl sulfide. ibm.comresearchgate.net The formation of these products is explained by competing "in-cage" and "cage-escape" mechanisms. ibm.com

Direct irradiation promotes the TPS cation to a singlet excited state. This state can undergo either heterolytic or homolytic cleavage. ibm.comosti.gov

Heterolytic Cleavage: This pathway produces a phenyl cation and a molecule of diphenyl sulfide.

Homolytic Cleavage: This pathway yields a singlet phenyl radical and a diphenylsulfinyl radical cation pair. ibm.com

These reactive intermediates, confined by the surrounding solvent or matrix molecules in a "cage," can then react in several ways:

In-Cage Recombination: The intermediates can recombine before they diffuse apart. The phenyl radical can attack the diphenylsulfinyl radical cation, or the phenyl cation can react with diphenyl sulfide, leading to the formation of protonated 2-, 3-, and 4-phenylthiobiphenyl isomers. ibm.comucla.edu Subsequent deprotonation yields the stable phenylthiobiphenyl products and generates a proton (acid). This in-cage process is a significant pathway for acid formation. ibm.com

Cage-Escape: If the intermediates diffuse out of the initial solvent cage before reacting with each other, they are considered "cage-escape" products. The primary cage-escape product is diphenyl sulfide, formed directly from the initial cleavage. ibm.com The escaped phenyl radical can then abstract a hydrogen atom from the solvent or another molecule to form benzene. ibm.com

In contrast, when the reaction proceeds through a triplet excited state (e.g., via sensitization), the primary photoproduct is diphenyl sulfide, formed from the triplet radical pair. ibm.comibm.com

Table 1: Key Photoproducts from Triphenylsulfanium Cation Photolysis

Product Class Specific Products Proposed Formation Mechanism Excited State Precursor
In-Cage Products 2-Phenylthiobiphenyl, 3-Phenylthiobiphenyl, 4-Phenylthiobiphenyl Recombination of caged radical/cation pairs Singlet State

| Cage-Escape Products | Diphenyl Sulfide, Benzene | Diffusion of intermediates from the solvent cage | Singlet and Triplet States |

The ratio of in-cage to cage-escape products is highly sensitive to the physical properties of the reaction medium, such as viscosity and the nature of the matrix. ibm.com This is a direct consequence of the "cage effect," where a more viscous or rigid environment restricts the diffusion of the initially formed reactive intermediates, favoring their recombination within the cage. mdpi.comresearchgate.net

In low-viscosity solutions, the photogenerated intermediates can diffuse apart more easily, leading to a higher proportion of cage-escape products like diphenyl sulfide. ibm.com Conversely, in more viscous media, such as polymer films or in the solid state, the mobility of the fragments is significantly reduced. researchgate.net This restricted movement enhances the probability of in-cage recombination, resulting in a greater yield of phenylthiobiphenyl isomers. ibm.comresearchgate.net

Research on various triphenylsulfonium salts has demonstrated that the formation of in-cage products is favored in polymer films and solid-state photolysis compared to dilute solutions. ibm.comresearchgate.net This topochemical control is critical in applications like photolithography, where the photoacid generator is dispersed within a solid polymer matrix. researchgate.net However, in some polymer films, the cage-to-escape ratio has been observed to be lower than expected for a highly viscous medium, a phenomenon attributed to sensitization processes involving the polymer itself. researchgate.net

Table 2: Influence of Reaction Medium on Photoproduct Distribution

Medium Viscosity Intermediate Mobility Predominant Reaction Major Products
Dilute Solution Low High Cage-Escape Diphenyl Sulfide, Benzene
Viscous Solution High Low In-Cage Recombination Phenylthiobiphenyls

Acid-Base Interactions Involving the Hydrogen Carbonate Counterion in Photochemical Systems

In this compound, the counterion is not a passive spectator, unlike the non-basic anions (e.g., triflate, hexafluoroantimonate) commonly used in photoacid generators (PAGs). rsc.org The hydrogen carbonate (bicarbonate) ion (HCO₃⁻) is the conjugate base of carbonic acid and actively participates in acid-base chemistry. wikipedia.orglibretexts.org

The primary photochemical event, as described in section 3.3.1, generates a strong acid (H⁺). In the presence of the hydrogen carbonate counterion, a rapid acid-base neutralization reaction occurs. libretexts.orglongdom.org

H⁺ (photogenerated) + HCO₃⁻ → H₂CO₃ (carbonic acid)

This proton transfer reaction is characteristic of acid-base kinetics and is generally extremely fast, essentially occurring at a diffusion-controlled rate. longdom.org The product, carbonic acid, is a weak acid that exists in equilibrium with dissolved carbon dioxide and water. nih.govaqion.de

H₂CO₃ ⇌ H₂O + CO₂ (g)

The presence of the hydrogen carbonate counterion has a profound impact on the net photoacidic output of the system. While the initial quantum yield of proton generation from the triphenylsulfanium cation may be unchanged, the subsequent, rapid neutralization by the bicarbonate anion acts as an internal buffer, significantly modulating the resulting pH change. nih.gov

Instead of causing a sharp drop in the pH of the surrounding medium, the photogenerated acid is immediately scavenged by the bicarbonate. The net effect is a conversion of a strong, photogenerated acid into a weak acid (carbonic acid). nih.gov This makes this compound a "caged" or "protected" acid source, where the release of the proton is followed by an immediate internal neutralization.

Table 3: Comparison of Photoacidic Performance

Feature This compound Triphenylsulfanium Triflate (Typical PAG)
Counterion Hydrogen Carbonate (HCO₃⁻) Triflate (CF₃SO₃⁻)
Counterion Basicity Basic / Buffering Non-basic / Spectator
Reaction with H⁺ H⁺ + HCO₃⁻ → H₂CO₃ No reaction
Net Effect on Acidity Strong acid converted to weak acid (H₂CO₃) Release of free strong acid (H⁺)
pH Modulation Significant buffering; prevents sharp pH drop Sharp decrease in pH

Advanced Reactivity Profiles and Catalytic Functions of Triphenylsulfonium Systems

Sulfonium (B1226848) Ylide Formation and Application in Carbon-Carbon Bond-Forming Reactions

Triphenylsulfonium (B1202918) salts are precursors to sulfur ylides, which are highly reactive intermediates widely employed in the formation of carbon-carbon bonds. The generation of the ylide typically involves the deprotonation of a sulfonium salt at the carbon atom adjacent to the positively charged sulfur.

Johnson-Corey-Chaykovsky Reaction and Epoxide Synthesis

The Johnson-Corey-Chaykovsky reaction is a classic method for the synthesis of epoxides, aziridines, and cyclopropanes. wikipedia.org The reaction utilizes a sulfur ylide to transfer a methylene (B1212753) group to a carbonyl, imine, or enone. wikipedia.orgorganic-chemistry.org The mechanism commences with the in situ generation of the sulfur ylide through the deprotonation of a sulfonium salt, such as a triphenylsulfonium salt, by a strong base. organic-chemistry.orgadichemistry.com This ylide then acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group to form a betaine (B1666868) intermediate. nrochemistry.com In a subsequent intramolecular SN2 reaction, the oxygen anion displaces the triphenylsulfonium group, a good leaving group, to form the epoxide ring. organic-chemistry.org This reaction is known for its high diastereoselectivity, typically favoring the formation of the trans epoxide regardless of the initial stereochemistry. wikipedia.org

While strong bases like sodium hydride or organolithium reagents are traditionally used to generate the ylide, the specific role of the hydrogen carbonate anion in "Triphenylsulfanium hydrogen carbonate" in this context is not as a direct deprotonating agent. Instead, the this compound would likely serve as a precursor to other triphenylsulfonium salts with non-basic counterions (e.g., triflate, halide) through salt metathesis reactions. These resulting salts can then be treated with a strong base to generate the reactive ylide for the Johnson-Corey-Chaykovsky reaction.

A general representation of the Johnson-Corey-Chaykovsky reaction is presented in the table below:

Reactant 1Reactant 2ProductReaction Type
Aldehyde/KetoneSulfur YlideEpoxideEpoxidation
ImineSulfur YlideAziridineAziridination
α,β-Unsaturated CarbonylSulfur YlideCyclopropaneCyclopropanation

Photo-Wolff-Kischner Reactions via Sulfur Ylides and Sulfonium Salts

Recent advancements have demonstrated the utility of sulfur ylides, derived from sulfonium salts, in photo-Wolff-Kishner reactions for the synthesis of alkenes. This visible-light-driven approach utilizes sulfur ylides and N-tosylhydrazones to produce a wide variety of functionalized E- and Z-alkenes with high stereoselectivity. researchgate.net The reaction is believed to proceed via a photoredox-catalyzed pathway, expanding the synthetic utility of sulfur ylides beyond traditional thermal reactions. researchgate.net The Wolff-Kishner reduction traditionally involves the reduction of aldehydes and ketones to alkanes via a hydrazone intermediate under basic conditions. wikipedia.orgalfa-chemistry.compharmaguideline.commasterorganicchemistry.com The photochemical variant harnesses the reactivity of sulfur ylides to achieve a different transformation, namely the formation of carbon-carbon double bonds.

Metal-Catalyzed Cross-Coupling Reactions Involving Triphenylsulfonium Salts

Triphenylsulfonium salts have emerged as effective coupling partners in various metal-catalyzed cross-coupling reactions, offering an alternative to traditional aryl halides and triflates. Their stability, ease of handling, and unique reactivity have made them valuable reagents in modern synthetic chemistry.

Triphenylsulfonium Salts as Coupling Partners in Sonogashira Reactions

The Sonogashira reaction, a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbons, traditionally employs aryl or vinyl halides as coupling partners with terminal alkynes. wikipedia.orglibretexts.orgsynarchive.com Research has shown that triarylsulfonium salts, including triphenylsulfonium triflate, can serve as effective coupling partners in a palladium- and copper-cocatalyzed Sonogashira reaction. semanticscholar.orgresearchgate.net This protocol allows for the mild reaction of terminal alkynes with triarylsulfonium salts at room temperature to produce arylalkynes in high yields. semanticscholar.orgfigshare.com The use of arylsulfonium salts in this capacity represents a significant expansion of the Sonogashira reaction's scope. semanticscholar.orgresearchgate.net

The general scheme for the Sonogashira coupling using a triphenylsulfonium salt is as follows:

R-C≡CH + (Ph)₃S⁺X⁻ → R-C≡C-Ph

Where R is an organic substituent and X⁻ is a non-interfering counterion like triflate.

The reaction conditions and yields for the Sonogashira coupling of various terminal alkynes with triphenylsulfonium triflate are summarized in the table below:

AlkyneProductYield (%)
PhenylacetyleneDiphenylacetylene>99
1-Octyne1-Phenyl-1-octyne95
3,3-Dimethyl-1-butyne1-Phenyl-3,3-dimethyl-1-butyne92

Photoinduced Nickel-Catalyzed Cross-Couplings with Benzylsulfonium Salts

Photoinduced nickel-catalyzed cross-coupling reactions have gained prominence as a mild and efficient method for forging carbon-carbon and carbon-heteroatom bonds. While research in this area has extensively explored the use of aryl halides, recent studies have demonstrated the potential of sulfonium salts as coupling partners. Specifically, photoinduced nickel-catalyzed cross-coupling reactions have been successfully applied to the sulfonamidation of aryl and heteroaryl halides. princeton.edunih.gov Although direct examples involving triphenylsulfonium salts in photoinduced nickel-catalyzed cross-couplings are still emerging, the reactivity of benzylsulfonium salts in such transformations suggests a promising avenue for future research with arylsulfonium salts. These reactions often proceed via a photoredox mechanism where the excited photocatalyst initiates a single-electron transfer, leading to the formation of radical intermediates that participate in the nickel catalytic cycle. nih.govresearchgate.net

Electrophilic Alkylation and Addition Reactions

The triphenylsulfonium cation can act as an electrophile in certain reactions, participating in alkylation and addition processes. This reactivity stems from the electron-deficient nature of the sulfur atom, which can activate the attached phenyl groups towards nucleophilic attack or act as a leaving group in substitution reactions.

Recent studies have highlighted the use of aryl sulfonium salts, such as aryl thianthrenium salts, in photoinduced and catalyst-free C-H/C-H (hetero)arylation cross-coupling reactions. nih.govresearchgate.net In these transformations, UV light promotes the cleavage of the C-S bond, generating an aryl radical and a thianthrene (B1682798) radical cation. nih.gov The aryl radical can then undergo addition to another aromatic or heteroaromatic system, leading to the formation of biaryl compounds. This approach offers a direct method for the functionalization of C-H bonds. Although this example does not directly involve triphenylsulfonium salts, it showcases the potential of arylsulfonium salts to serve as sources of aryl radicals for electrophilic addition-type reactions under photochemical conditions.

Furthermore, arylsulfonium salts have been employed as electrophiles in hydroxylation reactions for the synthesis of phenols under mild conditions, demonstrating their utility as arylating agents. mdpi.com

Addition of Sulfenyl Chlorides to Alkenes for Episulfonium Salt Formation

The addition of sulfenyl chlorides to alkenes is a fundamental reaction in organic chemistry for the formation of episulfonium salts (also known as thiiranium ions). This electrophilic addition proceeds through a bridged intermediate, which can then be intercepted by a nucleophile.

The general mechanism involves the attack of the alkene's π-bond on the electrophilic sulfur atom of the sulfenyl chloride, displacing the chloride ion. This results in the formation of a cyclic three-membered episulfonium ion. The stereochemistry of this addition is typically anti, as the subsequent nucleophilic attack occurs from the face opposite to the bridged sulfur atom.

While this reaction is well-established for a variety of sulfenyl chlorides, a specific catalytic or mediating role for triphenylsulfonium salts in this transformation is not extensively documented in the reviewed scientific literature. The reaction is typically not one that requires catalysis, as the sulfenyl chloride is sufficiently electrophilic to react directly with the alkene.

Table 1: General Reaction Parameters for Addition of Sulfenyl Chlorides to Alkenes

Parameter Description
Reactants Alkene, Sulfenyl Chloride (R-SCl)
Product Episulfonium Salt Intermediate, leading to β-chloro thioethers
Mechanism Electrophilic Addition
Key Intermediate Cyclic Episulfonium Ion

| Stereochemistry | Typically anti-addition |

Alkylation of Thioethers with Electrophilic Alkenes

The alkylation of thioethers with electrophilic alkenes, often referred to as a thia-Michael addition, is a widely used method for the formation of carbon-sulfur bonds. This reaction involves the conjugate addition of a nucleophilic thioether to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound.

The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the electrophilic alkene, leading to the formation of a new thioether.

A direct catalytic role for triphenylsulfonium salts in promoting the alkylation of thioethers with electrophilic alkenes is not prominently described in the surveyed chemical literature. These reactions are more commonly facilitated by base catalysis to generate the active thiolate nucleophile.

Table 2: Key Aspects of Thioether Alkylation with Electrophilic Alkenes

Aspect Details
Reaction Type Thia-Michael Addition (Conjugate Addition)
Nucleophile Thiol/Thiolate
Electrophile Electron-deficient Alkene (e.g., α,β-unsaturated ketone)
Product Functionalized Thioether

| Common Catalysts | Bases (e.g., amines, hydroxides) |

Hydroxylation Reactions of Aryl Sulfonium Salts for Phenol Synthesis

A significant application of aryl sulfonium salts in organic synthesis is their use as precursors for the synthesis of phenols. The hydroxylation of aryl sulfonium salts provides a valuable method for introducing a hydroxyl group onto an aromatic ring under relatively mild conditions.

Recent research has demonstrated that aryl sulfonium salts can be effectively hydroxylated using hydroxylative agents like acetohydroxamic acid and various oximes in the presence of a base such as cesium carbonate. mdpi.comnih.govresearchgate.netwilddata.cn This methodology is notable for its broad functional group tolerance, allowing for the synthesis of structurally diverse phenols with yields ranging from 47% to 95%. mdpi.comnih.govresearchgate.netwilddata.cn

The reaction proceeds efficiently with aryl sulfonium salts bearing electron-withdrawing groups. A range of important functional groups, including cyano, nitro, sulfonyl, formyl, keto, and ester groups, are compatible with the reaction conditions. mdpi.com The proposed mechanism when using acetohydroxamic acid involves a base-facilitated nucleophilic substitution of the aryl sulfonium salt, followed by a Lossen rearrangement to yield the phenol. mdpi.com

Another approach involves the photochemical hydroxylation of biaryl sulfonium salts. rwth-aachen.descispace.com This metal-free method utilizes a TEMPO derivative as the oxygen source under UV light irradiation. rwth-aachen.descispace.com The reaction is believed to proceed via the formation of an aryl radical, which is then trapped by the TEMPO derivative to ultimately form the phenol. rwth-aachen.de

Table 3: Research Findings on the Hydroxylation of Aryl Sulfonium Salts with Acetohydroxamic Acid

Aryl Sulfonium Salt Substrate Product Phenol Yield (%)
(4-cyanophenyl)dimethylsulfonium triflate 4-cyanophenol 95
(4-nitrophenyl)dimethylsulfonium triflate 4-nitrophenol 81
(4-(methylsulfonyl)phenyl)dimethylsulfonium triflate 4-(methylsulfonyl)phenol 75
(4-formylphenyl)dimethylsulfonium triflate 4-hydroxybenzaldehyde 83
(4-acetylphenyl)dimethylsulfonium triflate 4-hydroxyacetophenone 88
Methyl 4-((dimethylsulfonio)oxy)benzoate triflate Methyl 4-hydroxybenzoate 72

Data sourced from Hu, X.-B., et al. (2024). mdpi.com

Table 4: Research Findings on the Hydroxylation of Aryl Sulfonium Salts with Oximes

Aryl Sulfonium Salt Substrate Oxime Reagent Product Phenol Yield (%)
(4-cyanophenyl)dimethylsulfonium triflate Benzaldehyde oxime 4-cyanophenol 58 (NMR Yield)
(4-cyanophenyl)dimethylsulfonium triflate Acetone (B3395972) oxime 4-cyanophenol 91
(4-nitrophenyl)dimethylsulfonium triflate Acetone oxime 4-nitrophenol 85
(4-formylphenyl)dimethylsulfonium triflate Acetone oxime 4-hydroxybenzaldehyde 73
(4-acetylphenyl)dimethylsulfonium triflate Acetone oxime 4-hydroxyacetophenone 76

Data sourced from Hu, X.-B., et al. (2024). mdpi.com

Spectroscopic and Diffraction Based Structural Characterization Methodologies

X-ray Diffraction Studies of Triphenylsulfonium (B1202918) Salt Crystal Structures

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on various triphenylsulfonium salts have provided a wealth of information regarding the structure of the triphenylsulfonium cation. Although specific crystallographic data for triphenylsulfonium hydrogen carbonate is not available, the structural parameters of the cation are consistently observed across a range of its salts, allowing for a generalized and accurate description.

The geometry around the central sulfur atom in the triphenylsulfonium cation is a key feature revealed by X-ray diffraction. The C-S-C bond angles and the sulfur-carbon (S-C) bond distances are remarkably consistent across different triphenylsulfonium salts.

In a study of triphenylsulfonium salts with triiodide, perchlorate (B79767), and hexafluorophosphate (B91526) anions, the S-C bond lengths were found to be comparable in all three structures. rsc.orglibretexts.orguoi.grresearchgate.net For instance, in triphenylsulfonium triiodide, the average S-C bond distance is 1.787 ± 0.010 Å. libretexts.orguoi.gr In the perchlorate salt, the S-C bond distances range from 1.775 (6) to 1.785 (6) Å, and in the hexafluorophosphate salt, the range is from 1.787 (3) to 1.790 (3) Å. uoi.gr Similarly, studies on triphenylsulfonium salts with tetrachlorometallate anions, such as [MnCl₄]²⁻, [FeCl₄]⁻, and [CoCl₄]²⁻, show S-C bond lengths in the approximate range of 1.78–1.79 Å. netlify.appresearchgate.netyoutube.com

The C-S-C bond angles in the triphenylsulfonium cation consistently deviate from the ideal tetrahedral angle of 109.5°, indicating a distorted geometry at the sulfur center. Across various salts, these angles are consistently found to be between 101° and 106°. rsc.orglibretexts.orgresearchgate.netnetlify.appresearchgate.netyoutube.commsu.edu For example, in triphenylsulfonium triiodide, the C-S-C bond angles are 106.3 (2)°, 101.9 (2)°, and 106.2 (2)°. libretexts.orguoi.gr In the perchlorate salt, the angles range from 104.5 (3)° to 106.1 (3)°, and in the hexafluorophosphate salt, they are 105.20 (13)°, 104.70 (13)°, and 102.96 (14)°. uoi.gr A study on triphenylsulfonium salts with tetrachloridozinc(II), tetrachloridocadmium(II), and tetrachloridomercury(II) anions also reported C-S-C angles in the range of 100–107°. hhu.deresearchgate.net

Table 1: Selected Bond Distances and Angles in Various Triphenylsulfonium Salts
CompoundAverage S-C Bond Distance (Å)C-S-C Bond Angle Range (°)Reference
Triphenylsulfonium triiodide1.787 ± 0.010101.9 - 106.3 libretexts.orguoi.gr
Triphenylsulfonium perchlorate1.775 - 1.785104.5 - 106.1 uoi.gr
Triphenylsulfonium hexafluorophosphate1.787 - 1.790102.96 - 105.20 uoi.gr
Bis(triphenylsulfonium) tetrachloridomanganate(II)1.785 - 1.793101.3 - 106.6 researchgate.net
Bis(triphenylsulfonium) tetrachloridozinc(II)1.7784 - 1.7919100.78 - 106.27 hhu.de

The arrangement of the three phenyl groups around the central sulfur atom, in combination with the presence of a lone pair of electrons on the sulfur, results in a distorted trigonal-pyramidal geometry. rsc.orglibretexts.orguoi.grresearchgate.netnetlify.appresearchgate.netyoutube.commsu.eduhhu.deresearchgate.net This geometry is a direct consequence of the valence shell electron pair repulsion (VSEPR) theory, where the four electron domains (three bonding pairs and one lone pair) around the sulfur atom arrange themselves in a pseudo-tetrahedral fashion to minimize electrostatic repulsion. The lone pair exerts a greater repulsive force than the bonding pairs, compressing the C-S-C bond angles to values less than the ideal 109.5°. specac.com This molecular geometry is consistently observed in the crystal structures of all studied triphenylsulfonium salts. rsc.orglibretexts.orguoi.grresearchgate.netnetlify.appresearchgate.netyoutube.commsu.eduhhu.deresearchgate.net

Vibrational Spectroscopy: Infrared and Raman Investigations of Molecular Structure

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. For triphenylsulfonium hydrogen carbonate, the vibrational spectrum would be a composite of the absorption bands corresponding to the triphenylsulfonium cation and the hydrogen carbonate anion.

For the triphenylsulfonium cation, characteristic IR absorptions are expected for the phenyl groups. These include C-H stretching vibrations typically observed above 3000 cm⁻¹, and C-C stretching vibrations within the aromatic ring in the 1600-1400 cm⁻¹ region. C-H out-of-plane bending vibrations give rise to strong absorptions in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the benzene (B151609) ring.

The hydrogen carbonate (bicarbonate) anion (HCO₃⁻) also has distinct vibrational modes. The O-H stretching vibration is expected as a broad band, and the C=O and C-O stretching vibrations will also give rise to characteristic absorptions. The carbonate/bicarbonate system has been used as a pH indicator for infrared spectroscopy, highlighting the sensitivity of their vibrational bands to the chemical environment. rsc.org

While detailed IR and Raman spectral data for triphenylsulfonium hydrogen carbonate are not available, the analysis of the spectra of other triphenylsulfonium salts confirms the presence of the characteristic vibrations of the cation. uoi.gr The specific frequencies and intensities of the vibrational modes of the hydrogen carbonate anion would be crucial for its definitive identification in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic compounds in solution. For triphenylsulfonium hydrogen carbonate, both ¹H and ¹³C NMR would provide key structural information.

In the ¹H NMR spectrum of the triphenylsulfonium cation, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the positively charged sulfur atom. The protons on the three phenyl rings may exhibit complex splitting patterns due to spin-spin coupling between adjacent protons.

Table 2: Expected ¹³C NMR Chemical Shifts for the Triphenylsulfonium Cation (based on analogy with triphenylsilyl compounds)
Carbon AtomExpected Chemical Shift Range (ppm)Reference
Ipso-carbon (C-S)~145 - 154 youtube.com
Ortho-carbons~137 youtube.com
Meta-carbons~127 youtube.com
Para-carbon~125 youtube.com

Mass Spectrometry (MS) for Identification of Intermediates and Reaction Products

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns. In the context of triphenylsulfonium salts, mass spectrometry is particularly useful for identifying intermediates and products of their reactions, especially in photochemical or electron beam-induced processes.

Under electron impact ionization, triphenylsulfonium salts have been shown to fragment, yielding several characteristic volatile products. The primary products identified are diphenyl sulfide (B99878), benzene, and biphenyl. The formation of these products suggests that a key fragmentation pathway involves the cleavage of the carbon-sulfur bonds. The observation of benzene indicates that phenyl radicals are likely intermediates, which can then abstract hydrogen atoms from the surrounding environment. The absence of volatile products originating from the anion in these studies suggests that the acidic products formed during the decomposition remain in the non-volatile phase.

The study of the fragmentation patterns of triphenylsulfonium salts is crucial for understanding their decomposition mechanisms, which is particularly important in their application as photoacid generators in photolithography.

Chromatographic Methods for Separation and Analysis: HPLC and Radio-HPLC

High-Performance Liquid Chromatography (HPLC) and its radiochemical counterpart, Radio-HPLC, are indispensable techniques for the separation, quantification, and purity assessment of ionic compounds such as triphenylsulfanium salts. While specific literature detailing the chromatographic analysis of Triphenylsulfanium hydrogen carbonate is limited, established methods for closely related triarylsulfonium salts provide a robust framework for its analysis. These methods are crucial for quality control in synthesis, for studying the compound's stability, and for tracking the molecule in various applications, particularly when radiolabeled.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like triphenylsulfonium salts. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the eluent). For the triphenylsulfanium cation, reversed-phase HPLC (RP-HPLC) is the most common approach.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention of the positively charged triphenylsulfonium cation can be modulated by the addition of buffers or ion-pairing reagents to the mobile phase to achieve optimal separation and peak shape. The aromatic nature of the triphenylsulfanium cation allows for straightforward detection using a UV-Vis detector, typically at wavelengths in the range of 220-280 nm. Commercial standards of related compounds, such as Triphenylsulfonium Chloride, are often assayed for purity using HPLC, confirming the suitability of this method.

The following interactive table outlines typical HPLC conditions that can be adapted for the analysis of this compound, based on methods used for analogous triarylsulfonium salts.

Table 1: Representative HPLC Parameters for the Analysis of Triphenylsulfonium Cation

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Provides good retention for the hydrophobic triphenylsulfanium cation.
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA TFA acts as an ion-pairing agent to improve peak shape and retention of the cation.
Gradient 5% B to 95% B over 15 minutes A gradient elution is suitable for separating the main compound from potential impurities with different polarities.
Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm The phenyl groups of the cation exhibit strong absorbance at this wavelength.

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Radio-HPLC

For applications involving radiolabeled this compound, Radio-HPLC is the analytical method of choice. nebiogroup.comberthold.com This technique couples a standard HPLC system with a radioactivity detector placed in-line after the primary detector (e.g., UV). This setup allows for the simultaneous monitoring of both the mass and the radioactivity of the eluting compounds, providing crucial information on radiochemical purity and specific activity.

The separation principles for Radio-HPLC are identical to those of conventional HPLC. However, the detection method is specific to the radioisotope used for labeling. For instance, if this compound were labeled with Carbon-14 (¹⁴C) or Tritium (³H), a flow-through scintillation detector would be employed. nebiogroup.com In this detector, the column effluent is mixed with a liquid scintillant, and the emitted light from radioactive decay is measured by a photomultiplier tube. For positron-emitting isotopes like Fluorine-18 (¹⁸F), which may be used in positron emission tomography (PET) applications, a pin-diode radiodetector is often used for detection. researchgate.net

Radio-HPLC is essential for:

Assessing Radiochemical Purity: It separates the desired radiolabeled product from radioactive impurities and unlabeled precursors. berthold.com

Metabolite Studies: In biological systems, Radio-HPLC can be used to separate and quantify metabolites of the radiolabeled parent compound. nebiogroup.com

Quality Control: It is a critical quality control step in the production of radiolabeled compounds for research or clinical use, ensuring that the final product meets the required specifications. berthold.com

The purification of radiolabeled triarylsulfonium salts is often accomplished using semi-preparative Radio-HPLC, which utilizes larger columns and higher flow rates to isolate the pure radiolabeled compound from the reaction mixture. researchgate.net

The data obtained from a Radio-HPLC analysis includes a standard chromatogram (e.g., UV) and a radiochromatogram. By comparing the retention times of the peaks in both chromatograms, the identity of the radioactive species can be confirmed. The integration of the peak areas in the radiochromatogram allows for the quantification of the radiochemical purity.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Quantum Chemical Simulations of Ground and Excited Electronic States

Quantum chemical simulations provide a molecular-level understanding of the behavior of the triphenylsulfanium cation upon light absorption. The computational description of these photochemical processes is challenging, requiring accurate characterization of light-matter interactions and the electronic structure of excited states to map out dissociation pathways. rsc.org To manage the high computational cost associated with the full triphenylsulfanium (Ph3S+) system, simplified models like the H3S+ cation are sometimes used to investigate fundamental processes on quantum processors, capturing the essence of the triply-bonded sulfur cation's behavior. rsc.orgarxiv.orgresearchgate.net

The interaction of the triphenylsulfanium cation with light initiates the photoacid generation process. Upon absorbing a photon, the molecule is promoted from its ground electronic state to an excited state. rsc.org Computational studies focus on calculating the absorption spectrum to identify the wavelengths of light that trigger this excitation. For instance, triphenylsulfanium salts are known to absorb UV light, with unsubstituted triphenylsulfanium absorbing around 233 nm. wikipedia.org

Theoretical models can predict how the electronic structure changes during this transition. This involves identifying the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The transition of an electron from the HOMO to an antibonding LUMO upon excitation is a key step that weakens the carbon-sulfur bonds, priming the molecule for dissociation. researchgate.net The nature of these electronic transitions can be influenced by the surrounding environment, including the anion and solvent, which can cause shifts in the absorption spectra. aip.orgresearchgate.net Advanced theoretical frameworks also explore how strong coupling between molecules and light can create new hybrid light-matter states, known as polaritons, which fundamentally alter the energy landscape and reactivity of the system. semanticscholar.orgnih.govrsc.org

Following photoexcitation, the triphenylsulfonium (B1202918) cation undergoes dissociation. Computational chemistry is essential for determining the preferred fragmentation pathway, which can be either homolytic or heterolytic cleavage of a carbon-sulfur bond. rsc.orgarxiv.orgresearchgate.net

Homolytic Cleavage: The C–S bond breaks, with each fragment retaining one of the bonding electrons. This process yields a phenyl radical (C6H5•) and a diphenylsulfinyl radical cation (Ph2S•+). ibm.comosti.gov

Heterolytic Cleavage: The C–S bond breaks, with one fragment taking both bonding electrons. This pathway produces a phenyl cation (C6H5+) and a neutral diphenyl sulfide (B99878) molecule (Ph2S). ibm.comosti.gov

Theoretical studies suggest that both mechanisms can occur, with the dominant pathway depending on the electronic state from which dissociation happens. ibm.comosti.gov Direct photolysis from the singlet excited state is proposed to involve a mix of predominant heterolytic cleavage and some homolytic cleavage. ibm.com In contrast, reactions from the triplet excited state are thought to favor homolytic cleavage, leading to a triplet radical pair. ibm.comacs.org Recent multireference calculations confirm that for the ground state of the triphenylsulfanium cation, the homolytic dissociation pathway is favored. osti.govarxiv.org These reactive intermediates subsequently engage in further reactions, ultimately leading to the generation of a strong acid. wikipedia.orgresearchgate.net

Dissociation PathwayProductsPrecursor State (Proposed)
Homolytic Phenyl Radical + Diphenylsulfinyl Radical CationTriplet Excited State / Ground State
Heterolytic Phenyl Cation + Diphenyl SulfideSinglet Excited State

Modeling the electronic structure provides insight into the fundamental properties that govern the photoreactivity of the triphenylsulfonium cation. Key photophysical properties investigated include the energy of molecular orbitals, the absorption spectrum, and quantum yields. aip.orgnih.gov Calculations show that excitation involves promoting electrons from the HOMO to antibonding LUMOs, which is the driving force for C-S bond cleavage. researchgate.net

The chemical environment, including the anion and any substituents on the phenyl rings, can significantly influence these properties. Theoretical studies have shown that the choice of anion can shift the absorption spectrum, which is a critical factor for applications like 193 nm photolithography. aip.orgresearchgate.net Similarly, adding substituent groups to the phenyl rings can alter the electronic structure and, consequently, the photophysical behavior. ibm.com By computing properties like partial atomic charges and dipole structure factors along potential energy curves, researchers can map the electronic changes as the molecule distorts and dissociates. arxiv.orgresearchgate.netibm.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties and reaction mechanisms of molecules like the triphenylsulfanium cation. nih.govchemrxiv.orgrsc.org DFT calculations are employed to optimize the molecular structure, predict vibrational spectra, and determine the energies of molecular orbitals. chemrxiv.orgresearchgate.net

In the context of triphenylsulfanium, DFT is used to explore the potential energy surfaces of its reactions, including the dissociation process. rsc.org By calculating the energies of reactants, products, and transition states, researchers can determine the energy barriers for different reaction pathways, such as homolytic versus heterolytic cleavage. nih.govrsc.org This information is vital for understanding the efficiency of acid generation. DFT studies can elucidate how factors like electron attachment or internal excitation initiate the decomposition of the cation, providing a detailed picture of the acid generation mechanism at the molecular level. researchgate.netrsc.org

Advanced Multireference Methods for Strongly Correlated Systems (CASSCF, LASSCF)

Modeling chemical bond breaking and excited states often involves complex electronic structures where single-reference methods like DFT may be inadequate. osti.govarxiv.org In these situations, advanced multireference methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for handling such multiconfigurational systems, providing a more accurate description of the electronic structure during dissociation. osti.govarxiv.orgresearchgate.netarxiv.org

However, CASSCF calculations can be computationally very expensive. nsf.gov The Localized Active Space Self-Consistent Field (LASSCF) method has emerged as a more affordable alternative for studying large, strongly correlated systems. osti.govarxiv.orgnsf.gov LASSCF has been successfully applied to study the C-S bond dissociation in phenylsulfonium cations. arxiv.orgnsf.gov These calculations have provided robust evidence that the ground-state dissociation of di- and triphenylsulfonium cations proceeds via a homolytic pathway. osti.govarxiv.orgnsf.gov Such studies demonstrate the capability of advanced multireference methods to produce smooth potential energy surfaces and reliable bond dissociation energies for complex photochemical reactions. osti.govnsf.gov

MethodDescriptionApplication to Triphenylsulfanium
CASSCF A multireference method that provides an accurate description of bond breaking and excited states by considering all electron configurations within a defined "active space" of orbitals. arxiv.orgresearchgate.netUsed to model the complex electronic structure during C-S bond dissociation, but can be computationally demanding. osti.govnsf.gov
LASSCF A more computationally efficient alternative to CASSCF that partitions the system into fragments, treating strong correlation within fragments and inter-fragment correlation at a mean-field level. arxiv.orgnsf.govApplied to generate smooth potential energy scans and predict that homolytic cleavage is the favored ground-state dissociation pathway for the triphenylsulfonium cation. osti.govarxiv.orgnsf.gov

Theoretical Analysis of Charge Transfer Processes and Energy Level Alignment

The efficiency of photoacid generation is strongly linked to charge transfer processes and the energy level alignment between the triphenylsulfanium cation and its environment. researchgate.netrsc.org Theoretical analysis helps to elucidate these interactions. One critical process is the attachment of low-energy secondary electrons to the PAG cation, which can induce its decomposition. researchgate.netrsc.org

Computational models are used to determine the energy of the LUMO of the triphenylsulfanium cation, as a lower LUMO energy is associated with a higher efficiency for trapping these secondary electrons. researchgate.net Furthermore, the alignment of the cation's energy levels with those of the surrounding polymer matrix in a photoresist is crucial for efficient charge and energy transfer. rutgers.eduresearchgate.net DFT calculations can be used to predict these energy levels and analyze how they are affected by the molecular structure and environment, providing a theoretical basis for designing more efficient PAGs. researchgate.netcolumbia.edu

Molecular Dynamics Simulations for Aggregation Behavior and Polymer Compatibility

Currently, there is no publicly available research detailing molecular dynamics simulations specifically for the aggregation behavior and polymer compatibility of triphenylsulfanium hydrogen carbonate. This area remains a subject for future investigation to fully characterize the behavior of this compound in various environments, particularly in polymer matrices where triphenylsulfanium salts are often employed as photoacid generators.

Advanced Research Applications in Materials Science and Photochemistry

Photoinitiators for Cationic Polymerization in Advanced Materials Systems

Triarylsulfonium salts are highly efficient photoinitiators for cationic polymerization, a process used to convert monomers like epoxides and vinyl ethers into polymers. capes.gov.brradtech.org This technology is foundational for applications in coatings, adhesives, printing inks, and 3D printing. radtech.orgnih.gov The choice of anion in the sulfonium (B1226848) salt, such as hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), can influence the reactivity and the nature of the generated acid. mdpi.com

The initiation of cationic polymerization by triphenylsulfanium salts is a multi-step process that begins with the absorption of light, typically in the UV spectrum. capes.gov.brresearchgate.net

Photoexcitation and Bond Cleavage : Upon irradiation, the triphenylsulfanium cation absorbs a photon, leading to an excited state. This excited molecule then undergoes irreversible carbon-sulfur (C-S) bond cleavage. researchgate.netsan-apro.co.jpmdpi.com This photolysis can proceed through either homolytic (forming a radical and a radical cation) or heterolytic (forming a cation and a radical) pathways. researchgate.netmdpi.com

Acid Generation : The reactive radical species generated during photolysis subsequently interact with a hydrogen donor present in the system, such as a solvent molecule or the monomer itself. nih.govmdpi.com This interaction, often involving a hydrogen abstraction step, results in the formation of a very strong Brønsted acid (H⁺). capes.gov.brmdpi.com

Polymerization Initiation : The photogenerated acid acts as the true initiator for cationic polymerization. san-apro.co.jpwikipedia.org It protonates a monomer unit (e.g., an epoxide), opening the ring and creating a reactive cationic center. This new cation then propagates by attacking other monomer units, leading to the growth of a polymer chain. mdpi.comwikipedia.org This process can continue even after the light source is removed, a phenomenon known as "dark cure". mdpi.com

The general mechanism for the photolysis of a triarylsulfonium salt and subsequent acid generation is outlined below.

Table 1: General Mechanism of Acid Generation by Triarylsulfonium Salts

StepProcessDescription
1. Photo-Excitation Ar₃S⁺ + hνThe triarylsulfonium cation absorbs a photon of light.
2. Bond Cleavage [Ar₃S⁺]*The excited cation undergoes C-S bond cleavage, forming radical and cationic fragments (e.g., Ar₂S⁺• and Ar•).
3. Hydrogen Abstraction Fragments + R-HThe fragments react with a hydrogen donor (R-H) in the medium.
4. Acid Formation H⁺ + X⁻A strong Brønsted acid (H⁺) is formed, along with the corresponding counter-anion (X⁻) from the original salt.
5. Cationic Initiation H⁺ + MonomerThe acid protonates a monomer, initiating the polymerization chain reaction.

A significant limitation of standard triphenylsulfonium (B1202918) salts is that their light absorption is primarily in the deep UV region (e.g., around 233 nm for triphenylsulfonium triflate), making them incompatible with more accessible and safer visible light sources like LEDs. mdpi.comwikipedia.org To overcome this, research has focused on modifying the structure of sulfonium salts to redshift their absorption into the visible spectrum. mdpi.comnih.gov This has led to the development of monocomponent photoinitiating systems, where the functions of a photosensitizer (to absorb visible light) and the acid generator are combined into a single molecule. mdpi.comnih.govresearchgate.net

This is often achieved by incorporating chromophores, such as triphenylamine, into the sulfonium salt structure. mdpi.com These modifications create photoinitiators that can be activated by visible light wavelengths (e.g., 405 nm), which is crucial for applications like visible light 3D printing. mdpi.com3dprint.com The efficiency of these systems is often evaluated by their quantum yield of photoacid generation (ΦH⁺), which measures the number of acid molecules produced per photon absorbed. mdpi.com

Table 2: Quantum Yields of Photoacid Generation for Modified Sulfonium Salts at Different LED Wavelengths

PhotoinitiatorQuantum Yield (ΦH⁺) at 365 nmQuantum Yield (ΦH⁺) at 385 nmQuantum Yield (ΦH⁺) at 405 nmQuantum Yield (ΦH⁺) at 425 nm
PI-H 0.630.490.280.13
PI-Me 0.580.450.260.12
PI-EtO 0.650.530.320.20
PI-CF₃ 0.600.550.420.31

Data sourced from a study on modified monocomponent sulfonium salt photoinitiators, demonstrating how structural changes (e.g., adding electron-donating or withdrawing groups) affect performance at different wavelengths. mdpi.com

Acid-Catalyzed Reactions in Photolithography and Resist Chemistry

Triphenylsulfanium salts are cornerstone components of chemically amplified resists (CARs), which are the dominant materials used in high-resolution photolithography for manufacturing microelectronics. alfa-chemistry.comnsf.govgoogle.com In this context, the triphenylsulfanium salt functions as a highly efficient PAG. wikipedia.orgalfa-chemistry.com

The concept of chemical amplification revolutionized photolithography by dramatically increasing the sensitivity of photoresists. alfa-chemistry.comresearchgate.net The process relies on a catalytic cycle initiated by the photogenerated acid.

Exposure and Acid Generation : The CAR, which consists of a polymer resin with acid-labile protecting groups and a PAG like a triphenylsulfanium salt, is exposed to a pattern of high-energy light (e.g., 248 nm or 193 nm UV light). alfa-chemistry.comgoogle.com In the exposed regions, the PAG decomposes and generates a small amount of strong acid. researchgate.netchemrxiv.org

Post-Exposure Bake (PEB) and Catalytic Deprotection : The material is then heated in a step called the post-exposure bake (PEB). During the PEB, the mobile acid diffuses through the polymer matrix and catalytically cleaves the acid-labile protecting groups from the polymer backbone. aip.orgresearchgate.net A single acid molecule can catalyze hundreds or thousands of these deprotection reactions, "amplifying" the initial photochemical event. researchgate.net

Solubility Switch and Development : The removal of the protecting groups fundamentally changes the chemical nature of the polymer, typically transforming it from a nonpolar, developer-insoluble material into a polar, developer-soluble one (for a positive-tone resist). google.comresearchgate.net When the material is treated with a developer solution (commonly tetramethylammonium (B1211777) hydroxide), the exposed regions are selectively dissolved away, leaving behind the desired pattern. aip.org

The use of triphenylsulfanium-based PAGs in chemically amplified resists is fundamental to the fabrication of modern semiconductor devices. researchgate.netresearchgate.net The high sensitivity afforded by chemical amplification allows for faster processing and higher wafer throughput. nsf.gov More importantly, the precise, catalytic nature of the deprotection reaction enables the creation of extremely small and well-defined features, pushing the limits of miniaturization in integrated circuits. researchgate.net These PAGs are critical for advanced lithography techniques, including Deep Ultraviolet (DUV) and Extreme Ultraviolet (EUV) lithography, which are used to manufacture the most advanced computer chips. nsf.govresearchgate.net The performance of the PAG directly impacts critical lithographic outcomes such as resolution, photosensitivity, and the control of feature size. aip.org

While highly effective, the performance of ionic PAGs like triphenylsulfanium salts in resist formulations faces several challenges that must be optimized for next-generation lithography. aip.orgspiedigitallibrary.org

Solubility and Aggregation : Triphenylsulfanium salts are ionic and can have low solubility in the nonpolar polymer resins and casting solvents used for photoresists. mdpi.comaip.org This can lead to PAG aggregation, where the salt molecules cluster together instead of distributing uniformly throughout the resist film. aip.orgspiedigitallibrary.org

Impact on Performance : Non-uniform PAG distribution is a major cause of defects, particularly increased line edge roughness (LER), where the edges of the patterned features are jagged instead of smooth. aip.org This is a critical issue as feature sizes shrink. researchgate.net

Acid Diffusion : The distance the photogenerated acid diffuses during the PEB must be carefully controlled. Too much diffusion can blur the patterned image, leading to a loss of resolution, while too little can result in incomplete deprotection. aip.org

To address these issues, a key optimization strategy has been to chemically bind the PAG into the resist polymer itself. aip.orgnih.gov In these "polymer-bound PAG" systems, the sulfonium cation is attached as a monomer and copolymerized into the polymer backbone. nih.gov This approach ensures a more homogeneous PAG distribution, prevents aggregation, and provides a direct means to control acid diffusion, leading to improved resolution and reduced LER compared to systems where the PAG is simply blended in. aip.orgnih.gov

Table 3: Comparison of Blended PAG vs. Polymer-Bound PAG Systems

FeatureBlended PAG SystemPolymer-Bound PAG System
PAG Distribution Prone to aggregation and non-uniformity. aip.orgHomogeneous distribution throughout the polymer. nih.gov
Maximum Loading Limited by PAG solubility in the resist matrix. aip.orgCan achieve substantially higher PAG loadings. aip.org
Acid Diffusion Diffusion is harder to control, can lead to image blur. aip.orgDiffusion is restricted by the polymer chain, allowing for better control. aip.org
Line Edge Roughness (LER) PAG aggregation is a known contributor to higher LER. aip.orgImproved LER and higher resolution are often observed. nih.gov

Research into Organic Light Emitting Diode (OLED) Performance Enhancement

While specific research on Triphenylsulfanium hydrogen carbonate in OLEDs is not extensively documented in publicly available literature, significant research has been conducted on closely related triphenylsulfonium (TPS) salts, such as TPS-triflate and TPS-nonaflate. These studies offer valuable insights into the potential role of the triphenylsulfanium cation in enhancing OLED performance.

Influence on Charge Carrier Injection and Transport Properties

Triphenylsulfonium salts have been effectively utilized as cathode interfacial layers (CILs) in polymer light-emitting diodes (PLEDs), a type of OLED. Their introduction at the interface between the emissive layer and the cathode has been shown to significantly improve device performance by facilitating more efficient charge carrier injection and transport.

Research has demonstrated that the incorporation of a thin layer of a triphenylsulfonium salt can lower the electron injection barrier from the cathode to the emissive polymer layer. This reduction in the energy barrier allows for a more facile flow of electrons into the device. Furthermore, these salts are believed to assist in the conduction of electrons through the triphenylsulfonium sites, further improving charge transport. This leads to a more balanced injection of holes and electrons, a critical factor for achieving high efficiency in OLEDs. The result is a notable reduction in the turn-on and operating voltages of the PLEDs.

Impact on Luminescent Properties and Device Efficiency

Studies have reported a substantial enhancement in the luminous efficiency of PLEDs incorporating triphenylsulfonium salts. For instance, the inclusion of TPS-triflate or TPS-nonaflate has been shown to increase the luminous efficiency from 2.4 to 7.9 cd/A. Moreover, a remarkable up to four-fold increase in brightness has been observed, with luminance values reaching approximately 11,250 cd/m² for TPS-triflate and 14,682 cd/m² for TPS-nonaflate, compared to around 3221 cd/m² for a reference device without the sulfonium salt layer.

Table 1: Performance Enhancement of F8BT-based PLEDs with Triphenylsulfonium Salt Interlayers
Device ConfigurationTurn-on Voltage (V)Maximum Luminous Efficiency (cd/A)Maximum Brightness (cd/m²)
Reference Device~4.52.4~3221
with TPS-triflate~3.07.9~11250
with TPS-nonaflate~3.07.9~14682

Exciton (B1674681) Emission Research for Anti-Counterfeiting Applications

The unique photoluminescent properties of materials containing triphenylsulfonium cations are being explored for advanced anti-counterfeiting applications. Research has shown that triphenylsulfonium ions can be incorporated into zero-dimensional organic-inorganic hybrid metal halides, leading to materials with distinct and tunable emissive properties. researchgate.net

These materials can exhibit both afterglow and self-trapped exciton (STE) emissions. The afterglow, or long-lived emission, and the specific colors generated by the STEs can be engineered to create a complex and difficult-to-replicate optical signature. This dual-mode emission provides a robust method for information encryption and anti-counterfeiting. For example, different afterglow times and colors can be used to encode information that is only revealed under specific conditions. researchgate.net

In one study, hybrid materials based on (Ph3S)2Sn1−xTexCl6 and (Ph3S)2Zn1−xMnxCl4 were synthesized. These materials demonstrate how the interplay between the organic triphenylsulfonium cation and the inorganic metal halide anion can be used to create multiple anti-counterfeiting processes. The distinct luminescent properties provide a high level of security, as the specific composition and resulting optical characteristics are challenging to reproduce without precise knowledge of the material's synthesis. researchgate.net

Radiochemistry and Positron Emission Tomography (PET) Tracer Synthesis

In the field of radiochemistry, triarylsulfonium salts have emerged as important precursors for the synthesis of positron emission tomography (PET) tracers. PET is a powerful medical imaging technique that relies on the detection of radiation from positron-emitting radionuclides, with Fluorine-18 being one of the most commonly used isotopes.

Application in Radiofluorination Strategies

Triarylsulfonium salts are utilized as effective leaving groups for the introduction of Fluorine-18 into aromatic molecules through nucleophilic aromatic substitution (SNAr) reactions. This process, known as radiofluorination, is a critical step in the synthesis of many PET tracers. The sulfonium salt's high thermal and chemical stability, coupled with its excellent reactivity towards the fluoride (B91410) ion, makes it a highly suitable precursor for this application.

The use of triarylsulfonium salts allows for the efficient and regioselective [¹⁸F]fluorination of a wide range of aromatic compounds, including those that are non-activated or even deactivated. This versatility is a significant advantage in the development of novel PET tracers for imaging various biological targets. Research has shown that labeling can be achieved under mild conditions, which is crucial for the synthesis of complex and sensitive biological molecules.

Development of Sulfonium Salt Precursors for Radiolabeling

A significant area of research has been the development of functionalized triarylsulfonium salt precursors that are tailored for the synthesis of specific drug-like molecules. This involves designing sulfonium salts that are compatible with a variety of functional groups commonly found in pharmaceuticals, such as aliphatic amines and basic heterocycles.

The development of robust synthetic protocols to create these sulfonium salt precursors is crucial for their practical application. These methods need to be efficient and scalable to allow for the routine production of PET tracers for both preclinical research and clinical diagnostics. The ability to synthesize these precursors reliably enables the simplification and enhancement of the radiosynthesis of important PET tracers, ultimately facilitating the development of new tools for medical imaging.

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Triphenylsulfonium triflate (TPS-triflate)
Triphenylsulfonium nonaflate (TPS-nonaflate)
(Ph3S)2Sn1−xTexCl6
(Ph3S)2Zn1−xMnxCl4
Fluorine-18

Future Research Directions and Emerging Challenges

Development of Novel Triphenylsulfonium (B1202918) Derivatives with Tailored Reactivity and Spectral Response

A primary focus of future research is the rational design and synthesis of new triphenylsulfonium cations. The goal is to create derivatives with precisely controlled reactivity and spectral properties for specialized applications, such as advanced photolithography and organic synthesis. The substitution pattern on the phenyl rings is a key determinant of the salt's electronic and steric properties. acs.org

Key research efforts will include:

Systematic Substitution: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl rings can modulate the electrophilicity of the sulfur center and the stability of the cation. This, in turn, influences the compound's reactivity in chemical reactions and its efficiency as a photoacid generator.

Steric Engineering: The synthesis of sterically demanding triarylsulfonium salts can enhance their thermal and chemical stability. acs.org Methods like the Friedel-Crafts reaction and addition reactions to arynes are being explored to create these bulkier structures. acs.org

Spectral Tuning: For photochemical applications, modifying the chromophore of the triphenylsulfonium cation is essential for tuning its absorption spectrum. This allows for the development of photoacid generators that are sensitive to specific wavelengths of light, from deep UV to the visible range, expanding their applicability in different photoresist systems. The photochemistry of these salts, including their triplet excited state reactions, remains an active area of investigation. acs.org

The table below outlines potential strategies for tailoring the properties of triphenylsulfonium derivatives through targeted chemical modifications.

Modification Strategy Target Property Anticipated Effect Potential Application Area
Introduction of alkyl or alkoxy groups (electron-donating)Reactivity / Spectral ResponseMay increase electron density, potentially altering photo-absorption wavelengths and modifying acid generation efficiency.Wavelength-specific photoresists, cationic polymerization.
Introduction of halogen or nitro groups (electron-withdrawing)ReactivityIncreases the electrophilicity of the cation, potentially enhancing its reactivity as an arylating agent.Cross-coupling reactions, functional materials synthesis.
Synthesis of sterically bulky derivatives (e.g., using mesitylene)Stability / SelectivityIncreases thermal and alkaline stability; may introduce regioselectivity in reactions. acs.orgHigh-temperature processing, selective organic synthesis.
Extension of the π-conjugated systemSpectral ResponseShifts the absorption maximum to longer wavelengths (red shift), enabling activation by visible light.Visible-light photopolymerization, photocatalysis.

Exploration of Specific Effects of the Hydrogen Carbonate Counterion in Diverse Chemical Transformations

Future research should focus on:

Brønsted-Lowry Basicity: The hydrogen carbonate ion is a weak base, capable of reacting with both acids and bases. alfa-chemistry.com Its presence can influence the pH of a reaction medium, which can be critical in acid-sensitive or base-catalyzed transformations. Understanding and harnessing this property could lead to self-buffering reaction systems.

Nucleophilicity and Ligand Effects: In organometallic catalysis, the hydrogen carbonate ion could potentially act as a ligand, influencing the catalytic cycle. Its ability to suppress undesirable interactions between phosphate (B84403) groups and metal surfaces in chromatography suggests it can modulate metal-substrate interactions. researchgate.net

Role in Hydrogenation and CO₂ Chemistry: Hydrogen carbonate can be catalytically hydrogenated to produce formate, a valuable chemical intermediate and hydrogen storage vector. researchgate.net Exploring the role of triphenylsulfanium hydrogen carbonate in such reactions could open doors to novel catalytic systems for CO₂ utilization.

Decomposition Pathways: The thermal instability of most hydrogen carbonates, which decompose to carbonates, water, and carbon dioxide, is a defining feature. alfa-chemistry.com Investigating the thermal decomposition profile of this compound is essential for determining its processing window and potential applications in thermally-induced reactions.

The following table summarizes the potential roles of the hydrogen carbonate counterion in various chemical contexts.

Property of HCO₃⁻ Potential Role in a Reaction Example Chemical Transformation
Weak BasicitypH buffer, proton shuttle, mild base catalyst.pH-sensitive polymerizations, ester hydrolysis.
Metal CoordinationLigand in a catalytic cycle, modifier of metal surfaces. researchgate.netPalladium-catalyzed cross-coupling, citral (B94496) hydrogenation. scirp.org
ReactantSource of CO₂ or formate. alfa-chemistry.comresearchgate.netCarboxylation reactions, catalytic CO₂ reduction.
Thermal InstabilityIn-situ generation of CO₂ or carbonate base upon heating.Foaming agent in polymer synthesis, thermally-triggered reactions.

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Insights

A comprehensive understanding of the reaction mechanisms involving triphenylsulfonium salts is critical for their optimization and the discovery of new applications. The synergy between advanced computational modeling and sophisticated experimental techniques provides the most powerful approach for achieving these insights.

Future research directions in this area include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of reactions involving triphenylsulfonium salts. rsc.org Such studies can elucidate the subtle effects of substituents on the cation and the specific role of the hydrogen carbonate counterion. Computational studies are also crucial for distinguishing between homolytic and heterolytic bond dissociation pathways in photochemical applications. acs.org

Advanced Spectroscopic Analysis: Time-resolved spectroscopic techniques can monitor the formation of reactive intermediates during photochemical reactions in real-time. In-depth NMR and mass spectrometry analyses are indispensable for the full characterization of novel, complex triarylsulfonium salts and for monitoring their degradation behavior under various conditions. acs.org

Kinetic Studies: Detailed kinetic experiments can help unravel complex reaction mechanisms and quantify the influence of various parameters, such as solvent, temperature, and the nature of the counterion. rsc.org These experimental data provide essential benchmarks for validating and refining computational models.

Addressing Challenges in Solubility and Compatibility for Next-Generation Materials Applications

A significant hurdle in the practical application of triphenylsulfonium salts, including the hydrogen carbonate variant, is their often-limited solubility in common organic solvents and poor compatibility with polymer matrices. These issues can hinder their uniform dispersion, leading to defects and reduced performance in materials applications like photoresists and polymer composites.

Key challenges and future research strategies include:

Solubility Enhancement: Research will focus on modifying the structure of the triphenylsulfonium salt to improve its solubility. This can involve attaching solubilizing groups (e.g., long alkyl chains) to the phenyl rings or developing novel counterions that enhance dissolution in specific media.

Compatibility with Polymer Matrices: For applications in photolithography, ensuring the homogeneous distribution of the photoacid generator within the polymer resist is paramount. Future work will involve designing triphenylsulfonium derivatives that have favorable interactions with the host polymer, preventing phase separation and aggregation. This may involve creating sulfonium (B1226848) salts that are themselves polymerizable or can be covalently bonded to the polymer backbone.

Counterion Effects on Material Properties: The counterion can significantly affect the diffusion of the generated acid within a polymer matrix, which in turn impacts the resolution of the lithographic process. The behavior of the hydrogen carbonate counterion and its decomposition products (water, CO₂) within a polymer film under processing conditions is a critical area for future study.

Expanding Applications in Green Chemistry and Sustainable Synthetic Methodologies

Aligning the synthesis and application of triphenylsulfonium salts with the principles of green chemistry is a crucial future direction. This involves developing more environmentally benign processes and utilizing the unique properties of these salts in sustainable applications. mdpi.com

Future research will likely emphasize:

Greener Synthetic Routes: Developing synthetic methods that avoid hazardous reagents and solvents. This includes exploring metal-free synthesis protocols and using water or other green solvents. rsc.orgmdpi.com The use of this compound itself could be considered a green alternative to salts with more problematic counterions (e.g., those containing heavy metals or fluorine).

Catalytic Applications: Aryl sulfonium salts are effective electrophiles in cross-coupling reactions, offering an alternative to traditional organohalides. nih.gov Expanding their use as recyclable catalysts or reagents in water-based systems would be a significant step forward. mdpi.com

CO₂ Capture and Utilization: The chemistry of the hydrogen carbonate anion is intrinsically linked to carbon dioxide. Research into using this compound as a reversible CO₂ carrier or as a component in catalytic systems for converting CO₂ into valuable chemicals is a promising frontier. researchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the reagents into the final product. The use of sulfonium salts as transfer reagents in reactions like arylation, alkylation, and alkynylation is an active area of research. nih.gov

By focusing on these research directions, the scientific community can overcome existing challenges and unlock new, sustainable applications for this compound and related derivatives.

Q & A

Q. What approaches are effective for contextualizing findings within existing literature on sulfonium salts?

  • Methodological Answer: Conduct systematic literature reviews using databases like SciFinder or Reaxys, focusing on CAS Registry Numbers for precise retrieval. Critically compare results with prior studies, highlighting mechanistic similarities or anomalies. Use citation management tools to track influential works and avoid redundant hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.